(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1373512-33-4 . It has a molecular weight of 259.71 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Fluorinated Compounds in Environmental and Health Studies
Fluorinated compounds, including (3-Fluorobenzyl) derivatives, are of interest due to their unique properties, such as high stability and resistance to degradation. These characteristics make them relevant for environmental studies, particularly in assessing their persistence and effects on ecosystems. For example, research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has highlighted concerns about their environmental impact, including bioaccumulation and toxicity risks (Wang et al., 2013). Similarly, the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and challenges associated with these compounds (Liu & Mejia Avendaño, 2013).
Pyrrolidine as a Key Scaffold in Drug Discovery
Pyrrolidine rings, such as those in (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid, are prominent in medicinal chemistry due to their presence in biologically active molecules. These compounds are investigated for various pharmacological effects, including central nervous system activities and potential as cognitive enhancers or neuroprotective agents. For instance, studies on phenylpiracetam, a pyrrolidine derivative, have shown significant benefits in enhancing memory and cognitive functions (Veinberg et al., 2015). The versatility of the pyrrolidine scaffold in drug discovery is further highlighted by its use in generating compounds with a wide range of biological activities (Li Petri et al., 2021).
Carboxylic Acids in Chemical and Biological Research
Carboxylic acids play a crucial role in various scientific fields, including biochemistry and materials science. Their ability to participate in a wide range of chemical reactions makes them valuable for synthesizing complex molecules. Moreover, the study of carboxylic acids, including their derivatives and their interactions with biological systems, contributes to the development of new pharmaceuticals and understanding biological mechanisms. For example, the evaluation of carboxylic acid derivatives for psychotropic activity demonstrates the potential of these compounds in addressing neurological conditions and enhancing cognitive functions (Semina et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRGRZSMVXTLF-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255102 | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217684-74-6 | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217684-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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